(3S)-3-Amino-3-(2,4,5-trifluorophenyl)propan-1-OL
Description
Properties
Molecular Formula |
C9H10F3NO |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2,4,5-trifluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10F3NO/c10-6-4-8(12)7(11)3-5(6)9(13)1-2-14/h3-4,9,14H,1-2,13H2/t9-/m0/s1 |
InChI Key |
HBCCKHNJWLUYHT-VIFPVBQESA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)F)[C@H](CCO)N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent Approach Starting from Aziridinyl Methanol
A stereospecific synthesis has been reported involving ring opening of N- and O-protected (R)-aziridin-2-methanol with 2,4,5-trifluorophenylmagnesium bromide to yield the target amino alcohol with high enantiomeric excess. This method proceeds as follows:
- Starting material: N- and O-protected (R)-aziridin-2-methanol.
- Reagent: 2,4,5-trifluorophenylmagnesium bromide (a Grignard reagent).
- Reaction: Nucleophilic ring opening of aziridine with the Grignard reagent.
- Outcome: Formation of N- and O-protected (R)-2-amino-3-(2,4,5-trifluorophenyl)propan-1-ol.
- Deprotection steps yield the free amino alcohol.
This method is notable for its stereospecificity and relatively high overall yield (~30% over 10 steps starting from (S)-serine).
Multi-Step Synthesis via Chiral Precursors and Reduction
Another approach involves multi-step synthesis starting from chiral precursors such as (S)-serine or derivatives, involving:
- Preparation of azido or chloro intermediates such as (S)-1-chloro-3-(2,4,5-trifluorophenyl)propan-2-amine or (S)-1-azido-3-(2,4,5-trifluorophenyl)propane.
- Use of copper iodide catalysis and Grignard reagents at low temperatures (-15 to -20 °C).
- Subsequent reduction of azido groups to amino groups.
- Hydrolysis and purification steps to isolate the amino alcohol.
Reduction of 3-Amino-4-(2,4,5-trifluorophenyl)but-2-enoic Acid Esters
A key intermediate, 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoic acid alkyl ester, can be stereoselectively reduced to the corresponding amino acid or amino alcohol:
- The reduction uses hydride reagents such as sodium borohydride or lithium borohydride.
- The reaction is performed in aprotic solvents like tetrahydrofuran at temperatures ranging from -5 °C to 30 °C.
- The presence of optically pure chiral organic acids (e.g., (R)- or (S)-mandelic acid) enhances stereoselectivity.
- After reduction, the product is purified by crystallization or chromatography.
Phase-Transfer Catalytic Aza-Michael Addition
Recent advances include the use of phase-transfer catalysis to achieve highly enantioselective synthesis of related amino alcohols:
- Aza-Michael addition is employed to introduce the amino group stereoselectively.
- Optimization of reaction conditions such as temperature, additives, and time improves yield and enantiomeric purity.
- Use of molecular sieves and buffering agents enhances the oxidation step yields.
Detailed Reaction Conditions and Yields
Isolation and Purification Techniques
- Crystallization from polar solvents such as methanol, ethanol, or isopropanol is commonly used.
- Filtration of the precipitated product is preferred for ease of isolation.
- Washing with solvent mixtures (e.g., methanol/water or propan-2-ol/water) improves purity.
- Drying under reduced pressure or vacuum yields the final product with high purity (>99% by HPLC).
Scientific Research Applications
(3S)-3-Amino-3-(2,4,5-trifluorophenyl)propan-1-OL has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique properties.
Biological Research: It is used as a probe in biochemical studies to understand the interactions of amino alcohols with biological targets.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2,4,5-trifluorophenyl)propan-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs include compounds with variations in halogen substituents, stereochemistry, and functional groups. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| (3S)-3-Amino-3-(2,4,5-trifluorophenyl)propan-1-OL | Not provided | C9H9F3NO | ~209.17 | 2,4,5-trifluorophenyl, -OH, -NH2 |
| 4-((1S)-1-Amino-2,2,2-trifluoroethyl)benzoic acid | 1213548-46-9 | C9H8F3NO2 | 227.16 | 3,4,5-trifluorophenyl, -COOH |
| Methyl (3S)-3-amino-3-(3,4,5-trifluorophenyl)propanoate | 1213691-84-9 | C10H10F3NO2 | 241.19 | 3,4,5-trifluorophenyl, ester |
| (3S)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL | 1272731-34-6 | C10H14BrNO | 244.13 | 2-bromo-4-methylphenyl, -OH, -NH2 |
Key Observations :
- Substituent Position: The 2,4,5-trifluorophenyl group in the target compound contrasts with the 3,4,5-trifluorophenyl analogs (e.g., 1213548-46-9).
- Functional Groups : Replacement of the hydroxyl group with a carboxylic acid (1213548-46-9) or ester (1213691-84-9) modifies solubility and metabolic pathways. Esters may exhibit higher membrane permeability but require hydrolysis for activation .
- Halogen vs. Fluorine : The bromo-methyl analog (1272731-34-6) has a higher molecular weight (244.13 vs. ~209.17) and reduced electronegativity, likely decreasing metabolic stability compared to fluorinated derivatives .
Physicochemical and Pharmacokinetic Implications
Table 2: Inferred Property Comparisons
| Property | Target Compound | 3,4,5-Trifluorophenyl Ester (1213691-84-9) | Bromo-Methyl Analog (1272731-34-6) |
|---|---|---|---|
| Lipophilicity (LogP) | Moderate-High | Higher (ester group) | Moderate (bromo increases LogP) |
| Hydrogen Bonding | High (-OH, -NH2) | Low (ester lacks -OH) | High (-OH, -NH2) |
| Metabolic Stability | High (fluorine) | Moderate (ester hydrolysis) | Lower (bromo susceptibility) |
Analysis :
- The target compound’s hydroxyl and amino groups enhance aqueous solubility and target engagement via hydrogen bonding, whereas ester derivatives prioritize lipophilicity for passive diffusion .
- Fluorine atoms in the 2,4,5-trifluorophenyl group reduce oxidative metabolism, extending half-life compared to brominated analogs .
Biological Activity
(3S)-3-Amino-3-(2,4,5-trifluorophenyl)propan-1-OL, a compound characterized by its trifluorophenyl group, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on specific biological systems, and relevant case studies.
- Molecular Formula : C9H10F3NO
- Molecular Weight : 205.18 g/mol
- CAS Number : 1213083-29-4
The biological activity of (3S)-3-Amino-3-(2,4,5-trifluorophenyl)propan-1-OL is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzyme Activity :
- Antimicrobial Properties :
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of (3S)-3-Amino-3-(2,4,5-trifluorophenyl)propan-1-OL:
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of (3S)-3-Amino-3-(2,4,5-trifluorophenyl)propan-1-OL demonstrated its ability to inhibit the growth of Escherichia coli and Salmonella enterica. The compound was tested at varying concentrations, with notable reductions in bacterial growth observed at concentrations as low as 25 μM.
Case Study 2: Impact on Virulence Factors
In another investigation focusing on virulence factors in Enteropathogenic E. coli, it was found that treatment with (3S)-3-Amino-3-(2,4,5-trifluorophenyl)propan-1-OL led to a significant decrease in the expression of key virulence genes. This suggests that the compound could potentially serve as a therapeutic agent against infections caused by this pathogen.
Q & A
Basic: What synthetic strategies are effective for achieving high enantiomeric purity in (3S)-3-Amino-3-(2,4,5-trifluorophenyl)propan-1-OL?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, with key steps including:
- Catalytic asymmetric hydrogenation : Use of chiral catalysts (e.g., Ru-BINAP complexes) to reduce ketone intermediates while preserving the (3S) configuration .
- Chiral resolution : Separation of enantiomers via diastereomeric salt formation using resolving agents like tartaric acid derivatives .
- Nucleophilic substitution : Fluorine and amino group introduction via SNAr (nucleophilic aromatic substitution) on halogenated phenyl precursors under basic conditions (e.g., K₂CO₃ in DMF) .
Optimization of solvent polarity (e.g., THF vs. ethanol) and reaction temperature (0–25°C) is critical to minimize racemization .
Basic: Which analytical techniques are most reliable for confirming stereochemistry and purity?
Methodological Answer:
- HPLC with chiral columns : Use of cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers; retention time comparison against known standards .
- NMR spectroscopy : Analysis of - and -NMR coupling constants to confirm stereochemical orientation (e.g., vicinal coupling in propanol backbone) .
- X-ray crystallography : Definitive structural confirmation via single-crystal analysis, particularly for resolving ambiguous NOE (nuclear Overhauser effect) data .
- Mass spectrometry (HRMS) : Validation of molecular formula and isotopic patterns .
Advanced: How does the substitution pattern on the phenyl ring influence biological activity?
Methodological Answer:
Comparative studies with structural analogs reveal:
- Molecular docking : Simulations (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., enzymes, GPCRs).
- Pharmacological assays : Competitive binding studies (e.g., radioligand displacement) to quantify IC₅₀ values .
Advanced: How can researchers resolve discrepancies in reported biological activities among structurally similar compounds?
Methodological Answer:
- Comparative structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., halogen vs. methyl groups) to isolate contributing factors .
- Meta-analysis of published data : Normalization of assay conditions (e.g., cell lines, incubation time) to reduce variability .
- Crystallographic overlap analysis : Superimpose 3D structures (e.g., using PyMOL) to identify conformational differences impacting activity .
Example : Discrepancies in IC₅₀ values between trifluoro- and chloro-substituted analogs may arise from differences in π-π stacking or hydrogen-bonding networks .
Advanced: What strategies improve reaction yields in multi-step syntheses?
Methodological Answer:
- Flow chemistry : Continuous processing to enhance efficiency and reduce intermediate degradation .
- Protecting group optimization : Use of tert-butoxycarbonyl (Boc) for amino groups to prevent side reactions during fluorination .
- Catalyst screening : High-throughput testing of palladium/copper systems for cross-coupling steps (e.g., Suzuki-Miyaura) .
Key parameters : - Solvent selection (e.g., DMF for polar intermediates, hexane for non-polar byproducts).
- Temperature control (e.g., −78°C for lithiation steps to prevent racemization) .
Advanced: Why is the (3S) configuration critical for pharmacological activity?
Methodological Answer:
The (3S) enantiomer exhibits:
- Stereoselective binding : Optimal alignment with chiral binding pockets in target proteins (e.g., kinases, neurotransmitter receptors) .
- Metabolic stability : Resistance to enzymatic degradation (e.g., cytochrome P450) due to steric hindrance from the trifluorophenyl group .
Validation methods : - Enantiomer-specific bioassays : Testing (3S) vs. (3R) forms in vitro/in vivo to quantify potency differences.
- Pharmacokinetic profiling : Measuring plasma half-life and clearance rates in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
